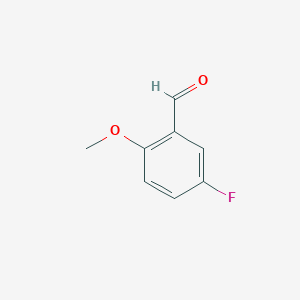

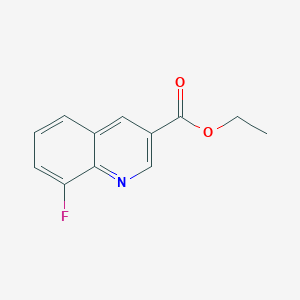

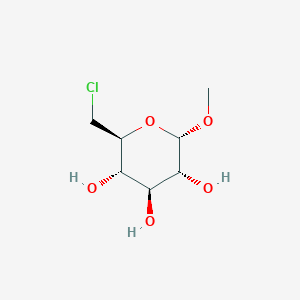

![molecular formula C11H17NO2S B106448 N1-乙基-2-[(4-甲苯基)磺酰基]乙胺 CAS No. 16191-76-7](/img/structure/B106448.png)

N1-乙基-2-[(4-甲苯基)磺酰基]乙胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N1-Ethyl-2-[(4-Methylphenyl)Sulfonyl]Ethan-1-Amine" is a sulfonamide derivative, which is a class of organic compounds that contain a sulfonyl functional group attached to an amine. Sulfonamides are known for their diverse applications, including medicinal chemistry, where they serve as the basis for several groups of drugs.

Synthesis Analysis

The synthesis of related sulfonamide compounds involves the reaction of sulfonyl chlorides with amines. For instance, the synthesis of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide was achieved by reacting 4-methyl benzene sulfonyl chloride with 1-naphthyl amine . Similarly, the synthesis of N,N′-bis(phenylsulfonyl)-1,2-bis(4-pyridyl)ethylenediamines was performed by reacting (4-pyridylmethyl)amine with benzenesulfonyl chlorides, followed by dimerization . These methods could potentially be adapted for the synthesis of "N1-Ethyl-2-[(4-Methylphenyl)Sulfonyl]Ethan-1-Amine" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of sulfonamide compounds can be characterized using various spectroscopic techniques. For example, 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide was characterized by FTIR, NMR, and single crystal X-ray diffraction, and its molecular geometry was further analyzed using Density Functional Theory (DFT) . These techniques could be applied to determine the molecular structure of "N1-Ethyl-2-[(4-Methylphenyl)Sulfonyl]Ethan-1-Amine" and to predict its electronic properties, such as the distribution of atomic charges and the energy of frontier molecular orbitals.

Chemical Reactions Analysis

Sulfonamide compounds can participate in various chemical reactions. The synthesis of chiral nonracemic 1-(2-pyridinyl)ethylamines involved stereospecific substitutions of optically pure 1-(pyridinyl)ethyl methanesulfonates with amines, which could be relevant for the synthesis of chiral versions of "N1-Ethyl-2-[(4-Methylphenyl)Sulfonyl]Ethan-1-Amine" . Additionally, the use of ethyl glyoxylate N-tosylhydrazone as a sulfonyl-transfer reagent in base-catalyzed sulfa-Michael reactions indicates the potential for "N1-Ethyl-2-[(4-Methylphenyl)Sulfonyl]Ethan-1-Amine" to undergo conjugate addition reactions to form functionalized sulfones .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide compounds are influenced by their molecular structure. The stability of the molecule, hyperconjugative interactions, and charge delocalization can be analyzed using NBO analysis, as demonstrated for 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide . The physical properties such as melting point, solubility, and crystalline structure can be determined experimentally. The chemical properties, including reactivity and acidity of the amine and sulfonyl groups, can be inferred from the molecular structure and electronic properties.

科学研究应用

1. 合成和化学转化

N1-乙基-2-[(4-甲苯基)磺酰基]乙胺已用于各种化学合成和转化中。例如,它参与了 β-磺酰基烯胺的制备,而 β-磺酰基烯胺在环化反应中至关重要,可生成磺酰基取代的吲哚啉。这些化合物被认为是生物碱合成的潜在支架。此外,这些物质表现出允许立体选择性还原和氢解的反应性,分别导致形成 β-磺酰基胺和烯胺酮(Michael 等人,2004)。

2. 催化和材料应用

在材料科学和催化领域,这种化合物显示出前景。它一直是 SBA-15 功能化过程的一部分,导致形成称为 SBA-15/PrEn-NHSO3H 的材料。这种材料表现出两性离子 IL 型多相催化行为,尤其是在胺的 N-甲酰化中。该材料的催化活性及其优异的可回收性突出了其在各种化学过程中的潜在用途(Rostamnia 和 Doustkhah,2016)。

3. 缓蚀

该分子也已在缓蚀的背景下进行了研究。涉及钢表面相关胺衍生物的研究已采用密度泛函理论 (DFT) 和分子动力学 (MD) 模拟来了解吸附行为和缓蚀机制。这些研究在材料科学中至关重要,特别是对于在恶劣环境中保护基础设施(Saha 等人,2018)。

4. 生物医学研究

在生物医学研究中,已探索了与 N1-乙基-2-[(4-甲苯基)磺酰基]乙胺相关的化合物用于各种应用。例如,已合成 18F 标记的乙烯基砜,并研究了它们在 PET(正电子发射断层扫描)成像探针构建中的潜力。它们标记生物活性分子和与红细胞反应以用于潜在细胞追踪应用的能力使它们在医学诊断和研究中具有重要意义(Zhang 等人,2020)。

安全和危害

属性

IUPAC Name |

N-ethyl-2-(4-methylphenyl)sulfonylethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2S/c1-3-12-8-9-15(13,14)11-6-4-10(2)5-7-11/h4-7,12H,3,8-9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQDYSHSSSNRQFG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCS(=O)(=O)C1=CC=C(C=C1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00364750 |

Source

|

| Record name | N-Ethyl-2-(4-methylbenzene-1-sulfonyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00364750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-Ethyl-2-[(4-Methylphenyl)Sulfonyl]Ethan-1-Amine | |

CAS RN |

16191-76-7 |

Source

|

| Record name | N-Ethyl-2-(4-methylbenzene-1-sulfonyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00364750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

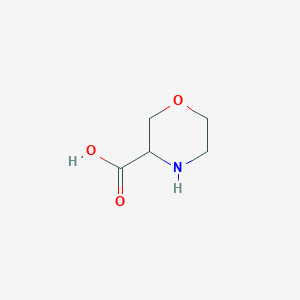

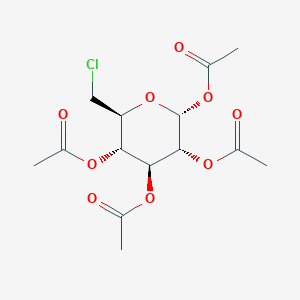

![4-[1-(1-Adamantyl)ethoxy]-4-oxobutanoic acid](/img/structure/B106377.png)

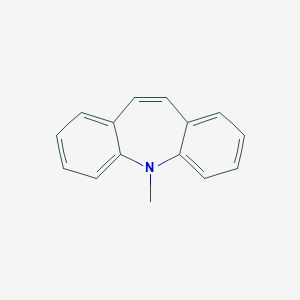

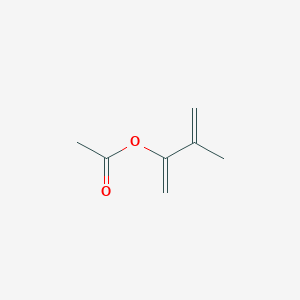

![2-(2-Ethoxyphenyl)-5,7-dimethylimidazo[5,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B106386.png)

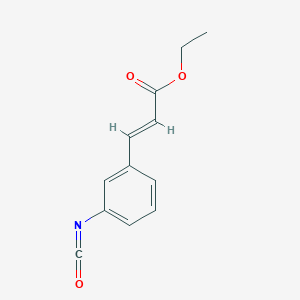

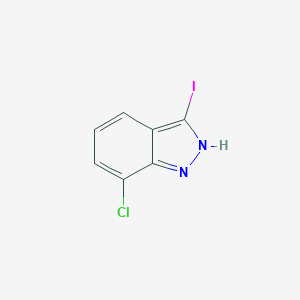

![6-Chloro-2,3-dimethylimidazo[1,2-b]pyridazine](/img/structure/B106404.png)

![11-Ethoxy-4-methoxy-5-methyl-[1,3]dioxolo[4,5-b]acridin-10-one](/img/structure/B106405.png)